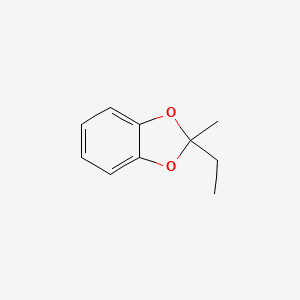

2-Ethyl-2-methyl-1,3-benzodioxole

Description

Structure

2D Structure

Properties

CAS No. |

14049-41-3 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-ethyl-2-methyl-1,3-benzodioxole |

InChI |

InChI=1S/C10H12O2/c1-3-10(2)11-8-6-4-5-7-9(8)12-10/h4-7H,3H2,1-2H3 |

InChI Key |

AATQNQRLPHKUQY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(OC2=CC=CC=C2O1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 2 Methyl 1,3 Benzodioxole and Analogous Systems

Direct Synthetic Routes to the 2-Ethyl-2-methyl-1,3-benzodioxole Scaffold

The most direct and common method for synthesizing this compound involves the condensation of a catechol with a suitable carbonyl compound. This approach offers a straightforward pathway to the desired benzodioxole ring system.

Cyclization Reactions Involving Catechol and Carbonyl Precursors

The fundamental reaction for the formation of this compound is the acid-catalyzed cyclization of catechol with 2-butanone (B6335102). google.com In this process, the two hydroxyl groups of catechol react with the carbonyl group of 2-butanone to form a five-membered dioxole ring, with the elimination of a water molecule. The reaction is typically carried out in the presence of a dehydrating agent or under conditions that facilitate the removal of water, thereby driving the equilibrium towards the product.

The general scheme for this reaction is as follows:

Catechol + 2-Butanone ⇌ this compound + Water

This reaction can be applied to a variety of aldehydes and ketones to produce a diverse library of 2-substituted and 2,2-disubstituted 1,3-benzodioxoles. researchgate.net The choice of the carbonyl precursor directly determines the substituents at the 2-position of the resulting benzodioxole. For the target compound, 2-butanone provides the necessary ethyl and methyl groups. researchgate.netnih.gov

Application of Specific Reagents and Catalysts (e.g., Phosphorus Pentoxide)

To facilitate the cyclization and dehydration process, various acid catalysts and reagents are employed. Phosphorus pentoxide (P₂O₅) is a powerful dehydrating agent that can be used in these reactions. ccsenet.orgrx-sol.com It readily reacts with the water produced during the cyclization, shifting the reaction equilibrium to favor the formation of the 1,3-benzodioxole (B145889).

Other catalysts mentioned for similar transformations include toluene-p-sulphonic acid and trimethyl silyl (B83357) chloride. tandfonline.com The selection of the appropriate catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Advanced Strategies for 1,3-Benzodioxole Ring Formation

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. These advanced strategies often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous materials.

Microwave-Assisted Green Synthesis Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of 1,3-benzodioxole derivatives. researchgate.nettandfonline.comtandfonline.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times compared to conventional heating methods. researchgate.net For instance, reactions that might take several hours under classical reflux conditions can often be completed in minutes using microwave assistance. researchgate.net This method is considered a green chemistry approach as it reduces energy consumption and often allows for the use of less toxic solvents or even solvent-free conditions. tandfonline.comtandfonline.com

Catalytic Cyclization in the Presence of Polyphosphoric Acid

Polyphosphoric acid (PPA) is another effective catalyst and dehydrating agent for the synthesis of 1,3-benzodioxoles. ccsenet.orgtandfonline.comtandfonline.com It can act as both the catalyst and the solvent in the reaction between catechol and a carbonyl compound. tandfonline.comtandfonline.com The use of PPA, particularly in combination with microwave irradiation, has been shown to be a highly efficient method for producing 2-substituted benzodioxoles with good yields and short reaction times. tandfonline.comtandfonline.com The reaction is believed to proceed through the protonation of the carbonyl group by PPA, followed by nucleophilic attack by the catechol to form a tetrahedral intermediate, which then cyclizes to form the benzodioxole ring. tandfonline.comtandfonline.com

| Catalyst/Method | Precursors | Reaction Time | Yield | Reference |

| Polyphosphoric Acid & Microwave | Catechol & Benzoic Acid Derivatives | 30-120 sec | 60-85% | tandfonline.com |

| Montmorillonite KSF or K-10 | Catechol & Aldehydes/Ketones | 2.7-24 h | Satisfactory | researchgate.net |

| Carbon-based solid acid | Catechol & Aldehyde/Ketone | ~4 h | Not specified | google.com |

Derivatization from Pre-Formed Benzodioxole Scaffolds to Introduce Alkyl Substituents

An alternative approach to synthesizing substituted 1,3-benzodioxoles involves the modification of a pre-formed benzodioxole ring. While direct cyclization is common for this compound, derivatization strategies are crucial for creating a wider variety of analogs.

For instance, a pre-existing 1,3-benzodioxole can be functionalized at various positions on the benzene (B151609) ring through electrophilic aromatic substitution reactions. Subsequent chemical transformations can then be used to introduce or modify alkyl substituents. A notable example is the Suzuki-Miyaura coupling reaction, which has been used to introduce various substituents onto a brominated 1,3-benzodioxole derivative. worldresearchersassociations.com This highlights the versatility of using a pre-formed scaffold to access a range of derivatives. While this specific example does not directly lead to this compound, the principle of derivatizing the benzodioxole core is a key strategy in the synthesis of its analogs.

Alkylation Strategies at the 2-Position

The primary and most direct method for the synthesis of this compound involves the acid-catalyzed condensation of catechol with 2-butanone. This reaction, a ketalization, forms the 1,3-dioxolane (B20135) ring by protecting the diol functionality of catechol.

A general procedure for the synthesis of 2,2-disubstituted-1,3-benzodioxoles is the reaction of catechol with a corresponding ketone in the presence of an acid catalyst. prepchem.com For the synthesis of the analogous compound, 2,2-dimethyl-1,3-benzodioxole, hydrogen chloride gas is passed through a solution of catechol in acetone. prepchem.com This reaction proceeds at low temperatures, and after neutralization and extraction, the product is purified by vacuum distillation. A similar approach can be envisioned for the synthesis of this compound using 2-butanone instead of acetone.

The reaction mechanism involves the protonation of the ketone's carbonyl group by the acid catalyst, which increases its electrophilicity. youtube.com The hydroxyl groups of catechol then act as nucleophiles, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of the stable five-membered dioxolane ring. The removal of water, often by azeotropic distillation, can drive the equilibrium towards the formation of the ketal product. youtube.com

Alternative catalysts for this transformation include solid acids like sulfonated silica (B1680970), which offer the advantages of easier separation and potential for recycling. scielo.br A Chinese patent describes a method for synthesizing 1,3-benzodioxoles using a carbon-based solid acid as a catalyst with cyclohexane (B81311) as a water-entraining agent, reporting high conversion and selectivity for the reaction between catechol and various aldehydes and ketones, including butanone.

Table 1: Reaction Parameters for the Synthesis of 2,2-Disubstituted-1,3-benzodioxoles

| Reactants | Catalyst | Solvent | Conditions | Product | Reference |

| Catechol, Acetone | HCl (gas) | Acetone | 0-15 °C | 2,2-Dimethyl-1,3-benzodioxole | prepchem.com |

| Catechol, Ketone | Carbon-based solid acid | Cyclohexane | Reflux, azeotropic distillation | 1,3-Benzodioxole derivative |

Stereoselective Synthetic Approaches for Chiral Centers

The 2-position of this compound is a prochiral center. If the two alkyl substituents were different and a chiral environment is introduced, the formation of a chiral center at C2 would be possible. However, the existing literature does not provide specific examples of stereoselective synthesis for this compound.

Nevertheless, the principles of stereoselective synthesis have been applied to related 1,3-dioxolane systems. The development of chiral catalysts and auxiliaries for the asymmetric acetalization and ketalization reactions is an active area of research. For instance, Rh(II)-catalyzed asymmetric three-component reactions have been developed for the synthesis of chiral 1,3-dioxoles, achieving high enantioselectivity through the use of chiral carboxylate ligands. While this method has been applied to non-benzofused systems, it demonstrates the potential for creating chiral centers in 1,3-dioxole (B15492876) rings.

Another approach to inducing chirality is through the use of chiral starting materials. The synthesis of a chiral spiro[1,3-benzodioxole-methanocyclooct[b]indole] was achieved via a Fisher indolization reaction, with the enantiomers separated by chiral HPLC. This highlights that complex chiral structures incorporating the 1,3-benzodioxole moiety can be accessed and resolved.

While direct stereoselective methods for this compound are not documented, the broader field of asymmetric catalysis offers potential avenues for future research in this area. The development of a chiral Brønsted acid or a chiral Lewis acid catalyst could potentially enable the enantioselective ketalization of catechol with 2-butanone.

Flow Chemistry in the Continuous Synthesis of 1,3-Benzodioxole Derivatives

Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved heat and mass transfer, enhanced safety, and ease of scalability. chim.it The application of flow chemistry to the synthesis of 1,3-benzodioxole derivatives has been explored, particularly for acylation reactions.

A continuous process for the acylation of 1,3-benzodioxole has been reported using a recyclable heterogeneous catalyst in a packed-bed reactor. rsc.org This process demonstrated excellent stability and selectivity over a 6-hour period, with the unreacted starting material being easily separable and recyclable. rsc.org While this example focuses on functionalization of the benzodioxole ring rather than its formation, it underscores the feasibility of applying flow chemistry to this class of compounds.

The synthesis of 2,2-disubstituted-1,3-benzodioxoles, such as this compound, via ketalization is well-suited for adaptation to a flow process. A flow reactor setup could involve pumping a solution of catechol and 2-butanone with a suitable acid catalyst through a heated reaction coil. The continuous removal of water, a byproduct of the reaction, could be achieved using in-line separation techniques, thereby driving the reaction to completion. The use of a solid acid catalyst in a packed-bed reactor would further streamline the process by eliminating the need for a downstream catalyst removal step. chim.it

The continuous synthesis of homoallylic ketones via a ketal-Claisen rearrangement using a column-type flow reactor and a solid-acid catalyst has been described, demonstrating the utility of flow systems for acid-catalyzed reactions involving ketals. rsc.org

Table 2: Potential Parameters for Continuous Flow Synthesis of this compound

| Parameter | Potential Value/Condition | Rationale |

| Reactants | Catechol, 2-Butanone | Starting materials for ketalization. |

| Catalyst | Solid acid (e.g., sulfonated resin) | Facilitates reaction and simplifies purification. |

| Solvent | Toluene or other azeotroping agent | Aids in the removal of water. |

| Reactor Type | Packed-bed reactor or heated coil | Provides a continuous reaction environment. |

| Temperature | Elevated (e.g., 80-120 °C) | To increase reaction rate. |

| Residence Time | Optimized for maximum conversion | Controlled by flow rate and reactor volume. |

Total Synthesis of Complex Molecules Incorporating the this compound Unit

A review of the current literature does not reveal any reported total syntheses of complex natural products or other molecules that specifically incorporate the this compound moiety.

However, the broader 1,3-benzodioxole ring system is a common feature in a variety of natural products, particularly alkaloids. For example, a unified total synthesis of several aporphine, coptisine, and dibenzopyrrocoline alkaloids featuring a benzo[d] rsc.orgnih.govdioxole structure has been established. rsc.org In these cases, the 1,3-benzodioxole unit is typically part of the core structure of the starting materials.

The this compound unit can be considered as a protecting group for a catechol functionality. The formation of the ketal is a common strategy to mask the reactivity of the 1,2-diol system during multi-step syntheses. The stability of the 2,2-dialkyl-1,3-benzodioxole group to a range of reaction conditions, and its subsequent removal under acidic conditions, makes it a useful tool in the synthesis of complex molecules. jocpr.com For instance, in the synthesis of complex polycyclic ethers, protecting groups are essential to orchestrate the desired bond formations. mdpi.com

While no specific examples of its use in a completed total synthesis are available, the this compound moiety represents a viable and potentially valuable protecting group for catechols in the design and execution of synthetic routes towards complex molecular targets. Its specific steric and electronic properties may offer advantages over other catechol protecting groups in certain synthetic contexts.

Chemical Reactivity and Transformation Studies of 2 Ethyl 2 Methyl 1,3 Benzodioxole

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The 1,3-benzodioxole (B145889) moiety is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. The substitution is generally directed to the positions para and ortho to the ether-like oxygen atoms. In the case of 1,3-benzodioxole, this corresponds to the 5- and 4-positions, respectively. Due to steric hindrance from the adjacent dioxole ring, substitution at the 5-position (para to one of the oxygens and meta to the other) is generally favored.

Acylation Reactions and Regioselectivity

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. For 1,3-benzodioxole, these reactions typically occur at the 5-position. For instance, the acylation of 1,3-benzodioxole with propionic anhydride (B1165640) in the presence of a catalyst can yield 1-(benzo[d] nih.govresearchgate.netdioxol-5-yl)propan-1-one. nih.gov A study on the continuous acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst reported a 73% conversion rate with 62% selectivity for the desired acylated product at 100°C. nih.govmdpi.comunimi.itresearchgate.net

While specific studies on 2-Ethyl-2-methyl-1,3-benzodioxole are not extensively documented, the electronic effects of the 2-alkyl substituents are not expected to significantly alter the inherent regioselectivity dictated by the dioxole group. Therefore, acylation of this compound is predicted to predominantly yield the 5-acylated product.

Formylation, the introduction of a formyl group (-CHO), is another important acylation reaction. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from a substituted amide like N-methylformanilide or DMF and a dehydrating agent like POCl₃ or SOCl₂, is effective for electron-rich aromatic compounds. researchgate.netresearchgate.networldresearchersassociations.com This reaction is also expected to occur at the 5-position of this compound. The Gattermann-Koch reaction, using carbon monoxide and hydrochloric acid with a catalyst, is another method for formylating aromatic rings, though it may not be suitable for phenol (B47542) ethers. google.comnih.govkhanacademy.org

Table 1: Acylation of 1,3-Benzodioxole Derivatives

| Acylating Agent | Catalyst/Reagent | Major Product | Reference |

| Propionic anhydride | Zn-Aquivion/AquivionSO₃H | 1-(benzo[d] nih.govresearchgate.netdioxol-5-yl)propan-1-one | nih.govmdpi.com |

| Butanoyl chloride | Zinc oxide/Zinc chloride | 1-(1,3-benzodioxol-5-yl)butan-1-one | google.com |

| Propionyl chloride | Aluminum chloride | 1-(1,3-benzodioxol-5-yl)propan-1-one | google.com |

| N-Methylformanilide/SOCl₂ | Vilsmeier-Haack conditions | 1,3-Benzodioxole-5-carbaldehyde | researchgate.net |

Halogenation Studies

The halogenation of 1,3-benzodioxole also proceeds via electrophilic aromatic substitution, with the halogen atom being introduced primarily at the 5-position. For instance, chlorination of 1,3-benzodioxole with chlorine in chloroform (B151607) at 35°C has been shown to produce 5-chloro-1,3-benzodioxole (B1345674) in high yield. cdnsciencepub.com

Bromination of 1,3-benzodioxole can be achieved using various brominating agents. While molecular bromine can be used, it may lead to side products. N-Bromosuccinimide (NBS) is a milder and more selective reagent for bromination. mdma.chnih.govmdpi.com The reaction of 1,3-benzodioxole with NBS would be expected to yield 5-bromo-1,3-benzodioxole. It is important to note that under radical conditions, NBS is typically used for benzylic bromination; however, this compound lacks benzylic protons.

The regioselectivity of halogenation on this compound is anticipated to follow the same pattern as the parent 1,3-benzodioxole, leading to the formation of the 5-halo-2-ethyl-2-methyl-1,3-benzodioxole.

Table 2: Halogenation of 1,3-Benzodioxole

| Halogenating Agent | Conditions | Major Product | Reference |

| Chlorine (Cl₂) | Chloroform, 35°C | 5-Chloro-1,3-benzodioxole | cdnsciencepub.com |

| Bromine (Br₂) | Dichloromethane, 0°C | 5-Bromo-1,3-benzodioxole | |

| N-Bromosuccinimide | 5-Bromo-1,3-benzodioxole |

Reactions Involving the Dioxole Ring System

The dioxole ring of this compound, while generally stable, can undergo specific reactions under certain conditions. These reactions often involve the cleavage or functionalization of the acetal-like structure.

Ring-Opening and Ring-Expansion Reactions

The 1,3-benzodioxole ring is an acetal (B89532) of catechol. Acetals are known to be susceptible to hydrolysis under acidic conditions. chimia.ch Therefore, it is plausible that strong acidic conditions could lead to the opening of the dioxole ring of this compound to form the corresponding catechol derivative. The stability of the 1,3-benzodioxole ring can be sensitive to the reaction conditions, and ring cleavage can be a competing reaction, for example, in Friedel-Crafts reactions with strong Lewis acids at elevated temperatures. chimia.ch

Studies on the metabolism of 1,3-benzodioxole derivatives have also shown that ring-opening can occur, leading to hydroxylated structures. Furthermore, radical reactions can induce ring opening. For example, the reaction of 1,3-dioxoles with tert-butoxy (B1229062) radicals can lead to the formation of ring-opened products. cdnsciencepub.com

There is currently a lack of significant research demonstrating the ring-expansion of the 1,3-benzodioxole ring system to larger heterocyclic structures. Such transformations would likely require specific reagents and conditions that can facilitate the insertion of atoms into the five-membered ring, and this area remains largely unexplored for this particular scaffold.

C-H Activation and Functionalization Strategies

C-H activation offers a direct route to functionalize otherwise unreactive carbon-hydrogen bonds. For this compound, C-H activation can be targeted at either the benzene ring or the alkyl groups on the dioxole ring.

One powerful strategy for C-H functionalization of the aromatic ring is directed ortho-metalation (DoM). In this approach, a directing group coordinates to a strong base (typically an organolithium reagent), which then deprotonates a nearby C-H bond. The oxygen atoms of the dioxole ring in this compound can act as a directing group, facilitating lithiation at the 4-position (ortho to one of the oxygens). The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Palladium-catalyzed direct C-H arylation has also been reported for 1,3-benzodioxole, leading to the formation of 4-arylated products. researchgate.net This suggests that similar C-H functionalization strategies could be applied to this compound to introduce aryl, alkenyl, or other functional groups onto the benzene ring.

Photoredox Radical/Polar Crossover for Gem-Difunctionalization

Recent advances in photoredox catalysis have enabled novel transformations of 1,3-benzodioxoles. A notable example is the C-H gem-difunctionalization of 1,3-benzodioxoles through a photoredox radical/polar crossover mechanism. This reaction allows for the functionalization of the C2-position of the dioxole ring.

In a specific study, the direct single-electron oxidation of 1,3-benzodioxoles using a photocatalyst like 4CzIPN leads to their defluorinative coupling with α-trifluoromethyl alkenes. This process generates gem-difluoroalkenes in a redox-neutral radical-polar crossover manifold. The C-H bond of the resulting γ,γ-difluoroallylated 1,3-benzodioxoles can be further functionalized via radical addition to electron-deficient alkenes using a more oxidizing iridium photocatalyst. The subsequent capture of in situ generated carbanions by an electrophilic gem-difluoromethylene carbon and β-fluoride elimination affords highly functionalized monofluorocyclohexenes. This methodology demonstrates the potential to rapidly build molecular complexity from simple starting materials.

Reactivity of the Ethyl and Methyl Substituents at the 2-Position

The ethyl and methyl groups attached to the quaternary C2 carbon of the dioxolane ring are generally stable. However, they can undergo specific transformations under appropriate reaction conditions.

Due to the absence of specific research on the oxidation and reduction of the alkyl substituents of this compound, the following pathways are proposed based on general principles of organic chemistry.

Oxidation: The methyl and ethyl groups are typically resistant to mild oxidizing agents. However, under forcing conditions involving strong oxidants, oxidation could potentially occur. For instance, radical-initiated oxidation might lead to the formation of hydroperoxides, which could then be converted to alcohols, aldehydes, or carboxylic acids. It is important to note that such harsh conditions might also lead to the cleavage of the benzodioxole ring.

Reduction: The saturated ethyl and methyl groups are already in their most reduced state and are therefore unreactive towards common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). Catalytic hydrogenation would also be ineffective on these alkyl groups but could potentially affect the aromatic ring under severe conditions.

Direct functional group interconversions of the ethyl and methyl groups without prior activation are challenging due to their low reactivity. However, theoretical pathways can be considered.

Halogenation, particularly through free-radical mechanisms (e.g., using N-bromosuccinimide under UV irradiation), could potentially introduce a halogen atom onto the ethyl group, preferentially at the methylene (B1212753) position due to the formation of a more stable secondary radical. This halogenated intermediate could then serve as a handle for further nucleophilic substitution reactions, allowing for the introduction of various functional groups such as nitriles, azides, or amines. vanderbilt.edu

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of aromatic systems like the benzodioxole ring in this compound.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide or triflate. libretexts.org While there are no specific studies on the Suzuki-Miyaura coupling of this compound itself, research on similar brominated 1,3-benzodioxole derivatives provides significant insights into its potential reactivity. worldresearchersassociations.comresearchgate.net

For this compound to participate in a Suzuki-Miyaura coupling, it would first need to be halogenated, typically brominated, on the aromatic ring. This bromo-substituted derivative could then be coupled with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base.

A representative reaction scheme is as follows:

Step 1: Bromination of this compound.

Step 2: Suzuki-Miyaura coupling of the brominated derivative with an organoboron reagent.

The reaction is typically catalyzed by palladium complexes such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, with a base like K₂CO₃ or Cs₂CO₃. worldresearchersassociations.comresearchgate.netfishersci.co.uk The choice of ligand on the palladium catalyst can significantly influence the reaction's efficiency. fishersci.co.uk The electronic nature of the substituents on the coupling partners can also affect the reaction outcome. worldresearchersassociations.com

Table 1: Potential Suzuki-Miyaura Coupling Reactions of a Halogenated this compound Derivative

| Entry | Halogenated Benzodioxole | Boronic Acid | Catalyst | Base | Product |

| 1 | 5-Bromo-2-ethyl-2-methyl-1,3-benzodioxole | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | 2-Ethyl-2-methyl-5-phenyl-1,3-benzodioxole |

| 2 | 5-Bromo-2-ethyl-2-methyl-1,3-benzodioxole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 2-Ethyl-2-methyl-5-(4-methoxyphenyl)-1,3-benzodioxole |

| 3 | 5-Bromo-2-ethyl-2-methyl-1,3-benzodioxole | Vinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 2-Ethyl-2-methyl-5-vinyl-1,3-benzodioxole |

This table is illustrative and based on general Suzuki-Miyaura reaction principles and studies on related compounds.

Beyond Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can be envisaged for functionalizing the this compound scaffold.

Copper(I) Iodide (CuI) Catalyzed Reactions: CuI is a versatile catalyst often used in cross-coupling reactions, such as the Sonogashira coupling (alkynylation) or Ullmann condensation (ether or amine synthesis). For instance, a brominated derivative of this compound could potentially undergo a Sonogashira coupling with a terminal alkyne in the presence of a CuI co-catalyst and a palladium complex. Furthermore, CuI catalysis is central to "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition to form triazoles, which has been demonstrated on other 1,3-benzodioxole systems. worldresearchersassociations.comresearchgate.net

Palladium Dichloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂) Catalyzed Reactions: This catalyst is widely used in various cross-coupling reactions. worldresearchersassociations.comresearchgate.net Besides the Suzuki-Miyaura coupling, it can catalyze Heck reactions (coupling with alkenes), Stille reactions (coupling with organostannanes), and Hiyama couplings (coupling with organosilanes). A halogenated this compound could serve as a substrate in these reactions to introduce diverse functionalities onto the aromatic ring.

Table 2: Potential Transition Metal-Catalyzed Reactions of a Halogenated this compound Derivative

| Reaction Type | Halogenated Benzodioxole | Coupling Partner | Catalyst System | Product Type |

| Sonogashira Coupling | 5-Bromo-2-ethyl-2-methyl-1,3-benzodioxole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Arylalkyne |

| Heck Reaction | 5-Bromo-2-ethyl-2-methyl-1,3-benzodioxole | Styrene | Pd(OAc)₂, PPh₃ | Arylalkene |

| Stille Coupling | 5-Bromo-2-ethyl-2-methyl-1,3-benzodioxole | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Arylalkene |

This table presents hypothetical reactions based on the known reactivity of similar aromatic halides.

Advanced Analytical and Spectroscopic Characterization of 2 Ethyl 2 Methyl 1,3 Benzodioxole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, the complete carbon skeleton and proton environments can be mapped.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the number and type of hydrogen and carbon atoms in 2-Ethyl-2-methyl-1,3-benzodioxole.

The ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzodioxole ring and the aliphatic protons of the ethyl and methyl groups at the C2 position. The four protons on the aromatic ring would likely appear as a complex multiplet system in the region of δ 6.7-6.9 ppm. The ethyl group would be characterized by a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the terminal methyl (-CH3) protons, arising from spin-spin coupling. The methyl group attached directly to C2 would present as a sharp singlet.

The ¹³C-NMR spectrum provides a count of the unique carbon atoms. For this compound, ten distinct signals are predicted. Key signals include the quaternary C2 carbon of the dioxole ring, the two oxygen-linked aromatic carbons, and the remaining carbons of the ethyl, methyl, and benzene (B151609) ring structures.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound

| Atom | Predicted ¹H-NMR | Predicted ¹³C-NMR |

| Aromatic-H | δ 6.7-6.9 (m, 4H) | - |

| Aromatic-C | - | δ 108-122 (4 signals) |

| Aromatic-C-O | - | δ 145-148 (2 signals) |

| C2 (ketal) | - | δ ~115 |

| -CH₃ (on C2) | δ ~1.6 (s, 3H) | δ ~25 |

| -CH₂- (ethyl) | δ ~1.9 (q, 2H) | δ ~32 |

| -CH₃ (ethyl) | δ ~0.9 (t, 3H) | δ ~8 |

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is denoted as s (singlet), t (triplet), q (quartet), m (multiplet).

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connection.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C-NMR spectrum. For instance, the aromatic proton signals would correlate to the aromatic carbon signals, and the aliphatic proton signals would correlate to their respective sp³ hybridized carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). sdsu.eduresearchgate.net It is instrumental in connecting different fragments of the molecule. Key expected correlations for confirming the structure of this compound include:

Correlations from the singlet methyl protons to the quaternary C2 carbon and the methylene carbon of the ethyl group.

Correlations from the methylene protons of the ethyl group to the quaternary C2 carbon and the methyl carbon of the ethyl group.

Correlations from the aromatic protons to the quaternary C2 carbon, providing definitive proof of the substituent location on the benzodioxole ring system.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound (C₁₀H₁₂O₂), the molecular weight is 164.20 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺•) at m/z = 164. The fragmentation pattern would be dominated by the loss of the alkyl substituents from the C2 position. The most prominent fragments would likely be from the loss of the ethyl group ([M-29]⁺) resulting in a stable cation at m/z = 135, and to a lesser extent, the loss of the methyl group ([M-15]⁺) at m/z = 149.

Table 2: Predicted Key Fragments in the EI-MS of this compound

| m/z Value | Proposed Fragment | Structural Origin |

| 164 | [C₁₀H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 149 | [M - CH₃]⁺ | Loss of the methyl group |

| 135 | [M - C₂H₅]⁺ | Loss of the ethyl group |

HRMS provides a highly accurate mass measurement of the molecular ion, often to four or more decimal places. rsc.org This precision allows for the determination of the exact elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound, the calculated exact mass serves as a definitive confirmation of its chemical formula, C₁₀H₁₂O₂.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₀H₁₃O₂⁺ | 165.0910 |

| [M+Na]⁺ | C₁₀H₁₂O₂Na⁺ | 187.0730 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands corresponding to specific functional groups present in the molecule. thermofisher.com

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure. These include:

Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H stretching: Strong bands from the ethyl and methyl groups in the 2850-2990 cm⁻¹ region.

Aromatic C=C stretching: Several bands of varying intensity in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-O stretching: The most diagnostic signals for this molecule would be strong, complex bands in the 1250-1000 cm⁻¹ region, corresponding to the asymmetric and symmetric aryl-alkyl ether and acetal (B89532) C-O-C stretches of the benzodioxole ring system. chemicalbook.com

Table 4: Predicted FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2990-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-O Stretch | Aryl Ether & Acetal |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

The crystalline sponge method, a novel technique, has been utilized for the structural determination of 1,3-benzodioxole (B145889) derivatives that are liquids or oils. rsc.org This method involves soaking a porous crystalline host with the analyte, which then allows for single-crystal X-ray diffraction analysis of the guest molecule. rsc.org This approach has been combined with laser desorption ionization mass spectrometry (LDI-MS) to provide complementary structural information. rsc.org

Studies on various crystalline 1,3-benzodioxole derivatives have revealed key structural features. For instance, in the crystal structure of Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate, the benzodioxole ring system is nearly planar. researchgate.net Similarly, the analysis of (2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one showed that the five-membered ring of the 1,3-benzodioxole residue is almost planar. researchgate.net In another example, the five-membered ring of Ethyl (2E)-2-(2H-1,3-benzodioxol-5-ylmethylidene)-4-chloro-3-oxobutanoate adopts an envelope conformation. researchgate.net These studies highlight the utility of X-ray crystallography in confirming the conformation and stereochemistry of complex molecules containing the 1,3-benzodioxole moiety.

Key crystallographic data for some 1,3-benzodioxole derivatives are summarized below:

| Compound | Crystal System | Space Group | Key Feature |

| Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate researchgate.net | Monoclinic | P2/c | Benzodioxole ring is approximately planar. researchgate.net |

| (2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one researchgate.net | Orthorhombic | Pbca | Five-membered ring of the 1,3-benzodioxole residue is almost planar. researchgate.net |

| Ethyl (2E)-2-(2H-1,3-benzodioxol-5-ylmethylidene)-4-chloro-3-oxobutanoate researchgate.net | Orthorhombic | P222 | Five-membered ring is in an envelope conformation. researchgate.net |

Advanced Chromatographic Techniques for Separation and Purity

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the determination of its purity. Gas and liquid chromatography are the primary techniques employed for these purposes.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds like 1,3-benzodioxole derivatives. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then provides detailed structural information based on the fragmentation patterns of the eluted compounds.

GC-MS methods have been developed for the determination of various drugs and compounds, including those with a benzodioxole structure. nist.gov For instance, the analysis of 1,3-benzodioxole itself by GC-MS reveals a characteristic mass spectrum that can be used for its identification. The retention time in the gas chromatogram provides an additional layer of identification. While specific GC data for this compound is not detailed in the provided search results, the general applicability of GC-MS for the analysis of such derivatives is well-established.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For chiral molecules, such as derivatives of this compound that may exist as enantiomers or diastereomers, chiral HPLC is particularly crucial.

The separation of enantiomers can be achieved through two main approaches in HPLC: the indirect method, which involves derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column, or the direct method, which uses a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs are among the most popular for the separation of pharmaceutical compounds. nih.gov

A study on the chiral discrimination of β-blockers utilized (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid as a chiral derivatizing agent. koreascience.krresearchgate.net The resulting diastereomeric derivatives were successfully separated using normal-phase HPLC on a silica (B1680970) column. koreascience.kr This demonstrates the utility of 1,3-benzodioxole derivatives in facilitating the chiral separation of other molecules.

Furthermore, a chiral HPLC method was developed for the simultaneous determination of diastereoisomeric and enantiomeric impurities in a key intermediate for Tadalafil, which contains a 1,3-benzodioxole moiety. nih.gov This separation was achieved on a chiral column with a gradient elution program. nih.gov

The following table summarizes the HPLC conditions used for the separation of some 1,3-benzodioxole derivatives:

| Analyte/Derivative | Column | Mobile Phase | Detection |

| Diastereomeric derivatives of β-blockers with (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid koreascience.kr | Silica | Hexane-dichloromethane-methanol | UV |

| Diastereoisomeric and enantiomeric impurities of a Tadalafil intermediate nih.gov | Ultron ES-OVM chiral column | Acetonitrile and water (gradient) | UV (220 nm) |

Computational and Theoretical Studies on 2 Ethyl 2 Methyl 1,3 Benzodioxole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to provide insights into electron distribution, molecular orbital energies, and reactivity indices. scienceopen.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. scienceopen.com It is well-suited for studying the electronic structure of molecules like 2-Ethyl-2-methyl-1,3-benzodioxole.

Detailed Research Findings: In studies of similar benzodioxole derivatives, DFT, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), has been employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Analyze Vibrational Spectra: Calculate harmonic vibrational frequencies to aid in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.net

Investigate Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. tandfonline.com For instance, in a study on a different benzodioxole derivative, the HOMO was found to be localized on the C=O and C-C bonds, indicating these as likely sites for electrophilic attack. tandfonline.com

Map Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a related benzodioxole compound, the negative potential was concentrated around the carbonyl group, while positive potential was found over the CH2 group of the benzodioxole moiety and hydrogen atoms, guiding predictions of intermolecular interactions. tandfonline.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and hyperconjugative interactions within the molecule, which contribute to its stability. tandfonline.com

A hypothetical DFT study on this compound would likely reveal the influence of the ethyl and methyl groups on the electronic properties of the benzodioxole core.

Semiempirical methods offer a faster, albeit less accurate, alternative to DFT. They are parameterized using experimental data to simplify the complex equations of quantum mechanics. Methods like Austin Model 1 (AM1), Parametric Model 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO) are particularly useful for calculating molecular descriptors for large sets of compounds, often as a precursor to QSAR studies. These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation.

Detailed Research Findings: These methods have been foundational in computational chemistry. AM1, for example, improved upon MNDO by better describing hydrogen bonds. PM3 is a reparameterization of AM1. While less common for high-accuracy electronic structure analysis today, they remain valuable for generating a wide array of molecular descriptors that can be correlated with physical or biological properties.

For this compound, these methods could efficiently compute descriptors such as:

Thermodynamic Properties: Heat of formation, enthalpy, and entropy.

Electronic Properties: Ionization potential, electron affinity, and dipole moment.

Geometric Properties: Molecular surface area and volume.

These descriptors are instrumental in building predictive QSAR models.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the preferred shapes (conformers) of the molecule and the energy barriers between them.

Detailed Research Findings: While no specific MD studies on this compound were found, research on other heterocyclic compounds demonstrates the utility of this approach. For example, a study on 2-methyl-1,3,2-oxaza- and 2-methyl-1,3,2-oxathiaborinane associates with water used quantum-chemical methods to investigate their conformational behavior, finding an equilibrium between sofa and half-chair conformers. researchgate.net Similarly, crystallographic studies of related benzodioxole derivatives have characterized the conformation of the five-membered dioxole ring, often finding it to adopt an envelope conformation. researchgate.netresearchgate.net

An MD simulation of this compound would focus on:

Ring Puckering: The dynamics of the 1,3-dioxole (B15492876) ring, which is likely to exist in various puckered conformations (e.g., envelope, twisted).

Solvent Effects: How the presence of a solvent might influence the conformational preferences of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the structural or property-based descriptors of a set of chemicals with their observed activity. nih.gov This activity can be a physical property (e.g., boiling point), a chemical property (e.g., reactivity), or a biological effect.

Detailed Research Findings: QSAR is a widely used in silico method in medicinal chemistry, toxicology, and environmental science to predict the properties of untested chemicals. nih.govuninsubria.it The process involves:

Data Set Collection: Assembling a group of structurally related compounds with known activities.

Descriptor Calculation: Computing a large number of molecular descriptors (e.g., constitutional, topological, physicochemical, quantum-chemical) for each compound.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., k-Nearest Neighbors, Artificial Neural Networks) to build a predictive model. nih.gov

Model Validation: Rigorously testing the model's predictive power using techniques like cross-validation and external validation. researchgate.net

For this compound, a QSAR model could be developed to predict properties like its toxicity, environmental fate, or receptor binding affinity, provided a suitable dataset of related benzodioxole derivatives is available. For instance, a Geno-QSAR model has been used for the safety prioritization of specialty chemicals, including a-Methyl-1,3-benzodioxole-5-propionaldehyde. indianchemicalsociety.com

Illustrative Table of Molecular Descriptors for QSAR:

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Atom Count, Ring Count | Basic molecular composition and size. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Atomic connectivity and branching. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coeff.), Molar Refractivity | Lipophilicity and polarizability. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Electronic structure and reactivity. |

Theoretical Prediction of Reaction Mechanisms and Pathways

Quantum chemical methods, particularly DFT, are invaluable for mapping out the potential energy surface of a chemical reaction. This allows for the theoretical prediction of reaction mechanisms, the identification of transition states, and the calculation of activation energies.

Detailed Research Findings: The prediction of chemical reactivity can be approached by analyzing frontier molecular orbitals (HOMO and LUMO) or by using reactivity descriptors derived from them. europa.eu For complex reactions, computational methods can elucidate the step-by-step pathway, providing insights that are often difficult to obtain experimentally. For example, theoretical studies can distinguish between different possible mechanisms (e.g., concerted vs. stepwise) by comparing the activation barriers of each pathway.

A theoretical study on the reaction mechanisms of this compound could investigate:

Metabolic Pathways: Predicting how the molecule might be metabolized by cytochrome P450 enzymes, a common fate for many xenobiotics containing a benzodioxole moiety.

Atmospheric Degradation: Modeling its reaction with atmospheric oxidants like hydroxyl radicals.

Synthetic Reactions: Investigating the mechanism of its formation or its reactivity in further chemical transformations. For example, the synthesis of various pyrimidine (B1678525) derivatives from related starting materials has been explored through mechanistic studies. researchgate.net

Spectroscopic Property Simulations and Correlations with Experimental Data

Computational methods can simulate various types of spectra, which can be used to interpret and assign experimental data.

Detailed Research Findings:

Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode (e.g., C-H stretch, C=C bend). In a study of another complex benzodioxole derivative, DFT calculations at the B3LYP/6-311++G(d,p) level were used to perform a detailed assignment of the vibrational spectra with the aid of Potential Energy Distribution (PED) analysis. researchgate.net

NMR Spectroscopy: It is possible to calculate NMR chemical shifts (¹H and ¹³C) and coupling constants. These theoretical values, when correlated with experimental data, can help confirm the structure of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate electronic transitions and predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. tandfonline.com

For this compound, these simulations would be crucial for confirming its structure and for understanding the electronic transitions that give rise to its UV-Vis absorption profile.

Advanced Applications and Role in Materials Science and Industrial Chemistry

2-Ethyl-2-methyl-1,3-benzodioxole as a Synthetic Building Block in Organic Synthesis

The 1,3-benzodioxole (B145889) core is a valuable scaffold in organic synthesis, often utilized as a precursor or a protective group. rsc.org Its derivatives are important intermediates in the production of pharmaceuticals, agrochemicals, and perfumes. thermofisher.com The synthesis of new chemical entities frequently involves the functionalization of the benzodioxole ring system. For instance, derivatives can be prepared via reactions like the Suzuki-Miyaura coupling, starting from a brominated benzodioxole precursor to introduce various substituents.

While direct literature on the use of this compound as a building block is specific, the reactivity of the core structure is well-documented. The synthesis of related compounds, such as N-Ethyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethanamine, demonstrates the utility of the 2-substituted benzodioxole motif in constructing more complex molecules. fda.govuni.lu The ethyl and methyl groups at the 2-position provide steric and electronic influences that can be leveraged in designing specific synthetic routes. The general synthetic utility is often seen in the creation of triesters or other complex esters where the benzodioxole group provides stability and specific stereochemistry.

Exploration of its Role in Corrosion Inhibition Mechanisms

Organic compounds containing heteroatoms (like oxygen), aromatic rings, and π-electrons are often effective corrosion inhibitors for metals. The mechanism typically involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective film that blocks the active sites for corrosion. This adsorption can be physical (electrostatic) or chemical (chemisorption), involving the sharing of electrons between the inhibitor and the metal's vacant d-orbitals.

Derivatives of 1,3-benzodioxole have been studied theoretically for their efficacy as corrosion inhibitors. thermofisher.com Quantum chemical calculations show that the efficiency of these inhibitors is related to parameters like the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the dipole moment. thermofisher.com The oxygen atoms and the π-electrons of the benzene (B151609) ring in the benzodioxole structure can act as adsorption centers, facilitating the formation of a protective layer on the metal surface. thermofisher.com These inhibitors can function as mixed-type inhibitors, slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The presence of the ethyl and methyl groups in this compound would modify the electron density and steric accessibility of the molecule, potentially influencing its adsorption characteristics and inhibition efficiency.

| Parameter | Description | Role in Corrosion Inhibition |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values suggest a greater ability to accept electrons from the metal, forming feedback bonds. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller energy gap generally correlates with higher inhibition efficiency, indicating higher reactivity of the molecule. |

| Dipole Moment (µ) | Measure of the polarity of the molecule | A higher dipole moment may increase the electrostatic interaction between the inhibitor and the metal surface. |

| Heteroatoms (O) | Oxygen atoms in the dioxole ring | Act as active centers for adsorption on the metal surface through lone pair electrons. |

| Aromatic Ring | Benzene portion of the molecule | Provides π-electrons that can interact with the metal surface, contributing to the stability of the adsorbed layer. |

Development as an Intermediate in the Synthesis of Specialty Chemicals and Fragrances (Focus on Chemical Processes)

The 1,3-benzodioxole motif is a cornerstone in the synthesis of numerous specialty chemicals, particularly fragrances and pharmaceuticals. thermofisher.comwikipedia.org The parent compound, 1,3-benzodioxole, and its derivatives like piperonal (B3395001) and safrole are well-known precursors in the fragrance industry. wikipedia.org For example, 1,3-benzodioxole can be used to produce compounds with specific olfactory properties. rsc.org

The chemical processes to convert benzodioxole intermediates into final products are varied. One common route is the Knoevenagel condensation, where a benzodioxole derivative (like piperonal) reacts with a compound containing an active methylene (B1212753) group to form a new carbon-carbon bond. scbt.com Another key process is esterification, where a benzodioxole alcohol is reacted with a carboxylic acid to produce an ester, many of which are valuable fragrance components. rsc.org For instance, the synthesis of benzodioxepinone analogues, like the marine-fragrance Calone 1951®, involves multi-step pathways including Williamson ether synthesis and Dieckmann condensation, starting from catechol derivatives which are precursors to benzodioxoles.

While a related compound, 2-ethyl-2-methyl-1,3-dioxolane, is noted as not being used for fragrance applications, the benzodioxole structure of the title compound makes it a potential intermediate for such syntheses, where the ethyl and methyl groups would influence the final properties of the target molecule. thegoodscentscompany.com

Polymer Chemistry Applications (e.g., monomers, cross-linking agents)

In polymer chemistry, functional molecules can act as initiators, monomers, or cross-linking agents to create polymers with specific architectures and properties. Benzodioxole and its derivatives have found application in the synthesis of functional polymers. For example, benzodioxinones, which share a structural similarity, can be used to create mono-telechelic polymers—polymers with a reactive group at one end. nih.gov

These functionalized benzodioxole-type molecules can serve as masked initiators. For instance, a benzodioxinone functionalized with an alkyne group can be "clicked" onto an azide-terminated polymer like poly(methyl methacrylate) (PMMA). nih.gov The resulting polymer, now bearing the benzodioxinone end-group, can then initiate the polymerization of another monomer, such as ε-caprolactone, through ring-opening polymerization upon thermal activation. nih.gov This allows for the synthesis of block copolymers, which are macromolecules composed of different polymer chains linked together. The this compound structure, if appropriately functionalized, could potentially be used in similar strategies to prepare novel polymer architectures. The synthesis of polymers such as polyurethanes and poly(2-ethyl-2-oxazoline) often involves ring-opening polymerization mechanisms where specialized initiators are key. nih.gov

Design and Synthesis of New Chemical Entities Incorporating the this compound Motif

The 1,3-benzodioxole scaffold is frequently incorporated into new chemical entities (NCEs) designed for biological activity. Its presence is noted in many natural products and serves as a critical component in drug discovery. Researchers have synthesized novel benzodioxole derivatives to evaluate them as potential therapeutic agents, such as anti-inflammatory and cytotoxic agents. wikipedia.org

The synthesis of these NCEs often begins with a functionalized benzodioxole. A common starting material is (6-bromobenzo[d] nih.govdioxol-5-yl)methanol. Through a series of reactions—including conversion of the alcohol to an azide, followed by a Huisgen 1,3-dipolar cycloaddition ("click chemistry")—a triazole ring can be introduced. The bromo- group on the benzodioxole ring then serves as a handle for further modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful technique allows for the attachment of a wide variety of aryl or heteroaryl groups, leading to a library of novel compounds built around the benzodioxole core. The ethyl and methyl substituents on the 2-position of the dioxole ring would offer a distinct starting point, influencing the solubility, metabolic stability, and biological activity of the resulting NCEs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 2-ethyl-2-methyl-1,3-benzodioxole, and how is its structural integrity validated?

- Methodological Answer : Synthesis typically involves cyclocondensation reactions using substituted catechol derivatives with ethyl and methyl groups introduced via alkylation or acetal formation. Structural validation employs NMR spectroscopy (1H/13C) to confirm substituent positions and ring connectivity, complemented by single-crystal X-ray diffraction for absolute configuration determination. For example, analogous benzodioxole-imidazole hybrids were characterized using 2D NMR and X-ray crystallography to resolve ambiguities in stereochemistry .

Q. What analytical techniques are recommended for identifying and quantifying this compound in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is optimal for volatile derivatives, while high-performance liquid chromatography (HPLC) with UV or MS detection suits non-volatile matrices. For isomers (e.g., myristicin vs. safrole), NMR (e.g., NOESY) resolves structural ambiguities by analyzing coupling constants and nuclear Overhauser effects .

Q. How are benzodioxole derivatives utilized in polymer chemistry, and what advantages do they offer?

- Methodological Answer : In dental adhesives, 1,3-benzodioxole derivatives act as co-initiators in camphorquinone-based photopolymerization systems, replacing tertiary amines to reduce cytotoxicity. Experimental formulations with 2-ethyl-2-methyl analogs could enhance bond strength, as shown in 3-year microtensile testing (µTBS: 28–32 MPa vs. 18 MPa for amine-based controls) .

Advanced Research Questions

Q. How do substituent electronic effects on the benzodioxole ring influence interactions with biological targets (e.g., AMPA receptors)?

- Methodological Answer : Structure-activity relationship (SAR) studies using patch-clamp electrophysiology reveal that electron-withdrawing groups (e.g., Cl, Br) at the C-3 position of benzodioxole derivatives stabilize AMPA receptor closed states by disrupting gating motions. For example, meta-substituted analogs exhibit higher inhibitory potency (IC50: 0.8 µM) compared to para-substituted variants (IC50: 3.2 µM) .

Q. What strategies improve the hydrolytic stability of benzodioxole-containing compounds in long-term biomedical applications?

- Methodological Answer : Stability is enhanced by steric shielding of the dioxole ring via bulky substituents (e.g., ethyl-methyl groups). Accelerated aging studies (e.g., 3-year dentin bond tests) show that 2-ethyl-2-methyl derivatives retain >80% bond strength under simulated physiological conditions, attributed to reduced water sorption and hydrolytic cleavage .

Q. How can benzodioxole derivatives be optimized for selective enzyme inhibition (e.g., transaminases)?

- Methodological Answer : Molecular docking and free-energy perturbation (FEP) simulations guide substituent optimization. For BioA inhibitors, replacing 1,3-benzodioxole with 1,4-benzodioxole improves shape complementarity in the enzyme pocket (ΔΔG: −2.1 kcal/mol), though steric clashes with Tyr25 limit larger substituents .

Q. What mechanistic insights explain the antifungal activity of benzodioxole hybrids?

- Methodological Answer : Antifungal potency (MIC: 4–16 µg/mL) correlates with oximino ester functionality, which disrupts fungal membrane integrity via acyl group transfer. Disk diffusion (DIZ) and time-kill assays reveal time-dependent fungicidal effects, supported by SEM imaging of hyphal deformation .

Notes on Contradictions and Limitations

- Kinase selectivity : While benzodioxole derivatives enhance selectivity in GRK2 inhibitors, homologation (e.g., ethyl groups) paradoxically restores off-target ROCK1 activity, necessitating careful SAR tuning .

- Synthetic challenges : Larger substituents (e.g., isopropyl) on the dioxole ring reduce yields due to steric hindrance, as seen in propofol impurity synthesis (yield: <50%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.